molecular formula C9H12NO6P B613082 O-phospho-D-tyrosine CAS No. 108321-25-1

O-phospho-D-tyrosine

Cat. No.: B613082
CAS No.: 108321-25-1
M. Wt: 261,16 g/mole
InChI Key: DCWXELXMIBXGTH-MRVPVSSYSA-N
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Description

O-phospho-D-tyrosine is a derivative of the amino acid D-tyrosine, where a phosphate group is attached to the hydroxyl group of the phenolic ring. This compound plays a crucial role in various biological processes, particularly in signal transduction pathways. It is often used as a biochemical tool to study protein phosphorylation and dephosphorylation mechanisms .

Preparation Methods

Synthetic Routes and Reaction Conditions: O-phospho-D-tyrosine can be synthesized through several methods. One common approach involves the phosphorylation of D-tyrosine using phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) in the presence of a base like pyridine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the phosphorylating agent .

Industrial Production Methods: Industrial production of this compound often involves enzymatic phosphorylation using tyrosine kinases. This method is advantageous due to its specificity and efficiency. The process involves incubating D-tyrosine with adenosine triphosphate (ATP) and a suitable tyrosine kinase enzyme under controlled conditions .

Chemical Reactions Analysis

Types of Reactions: O-phospho-D-tyrosine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of O-phospho-D-tyrosine involves its interaction with specific proteins that recognize and bind to phosphorylated tyrosine residues. These interactions are crucial for signal transduction pathways, where phosphorylation and dephosphorylation events regulate various cellular processes. The molecular targets include protein tyrosine kinases and phosphatases, which add or remove phosphate groups, respectively .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its D-configuration, which makes it less susceptible to enzymatic degradation compared to its L-counterpart. This property makes it particularly useful in studies requiring stable phosphorylated compounds .

Properties

IUPAC Name

(2R)-2-amino-3-(4-phosphonooxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12NO6P/c10-8(9(11)12)5-6-1-3-7(4-2-6)16-17(13,14)15/h1-4,8H,5,10H2,(H,11,12)(H2,13,14,15)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCWXELXMIBXGTH-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@H](C(=O)O)N)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12NO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O-phospho-D-tyrosine
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O-phospho-D-tyrosine
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O-phospho-D-tyrosine
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O-phospho-D-tyrosine
Reactant of Route 5
O-phospho-D-tyrosine
Reactant of Route 6
O-phospho-D-tyrosine

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